
3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione is a chemical compound that has been the subject of extensive scientific research. It is a member of the family of pyran-2,4-diones, which are known for their diverse biological activities. This compound has been found to have a range of interesting properties, including anti-inflammatory, antioxidant, and anticancer effects. In
Mécanisme D'action
The mechanism of action of 3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant effects may be due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species. Its anticancer effects may be due to its ability to induce apoptosis and inhibit cell proliferation. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to have neuroprotective, hepatoprotective, and cardioprotective effects. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione in lab experiments is its low toxicity. It has been shown to be relatively safe in animal studies, with no significant adverse effects reported. In addition, it is readily available and easy to synthesize. However, one limitation is its poor solubility in water, which may make it difficult to use in certain experiments. Further studies are needed to address this issue.
Orientations Futures
There are several future directions for research on 3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify its molecular targets. In addition, further studies are needed to optimize its synthesis method and improve its solubility in water. Overall, this compound is a promising compound with a range of potential applications in the field of medicine and biomedical research.
Méthodes De Synthèse
The synthesis of 3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione has been described in the literature. One method involves the reaction of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione with cinnamoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione with cinnamic acid in the presence of a catalyst such as p-toluenesulfonic acid. Both methods have been shown to produce this compound in good yields.
Applications De Recherche Scientifique
3-cinnamoyl-6-methyl-2H-pyran-2,4(3H)-dione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects in various in vitro and in vivo models. In addition, it has been shown to have neuroprotective, hepatoprotective, and cardioprotective effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
Formule moléculaire |
C15H12O4 |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
6-methyl-3-[(E)-3-phenylprop-2-enoyl]pyran-2,4-dione |
InChI |
InChI=1S/C15H12O4/c1-10-9-13(17)14(15(18)19-10)12(16)8-7-11-5-3-2-4-6-11/h2-9,14H,1H3/b8-7+ |
Clé InChI |
VPYUEWGWFJDJNO-BQYQJAHWSA-N |
SMILES isomérique |
CC1=CC(=O)C(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)C=CC2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=O)C(C(=O)O1)C(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



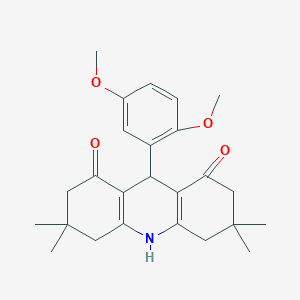
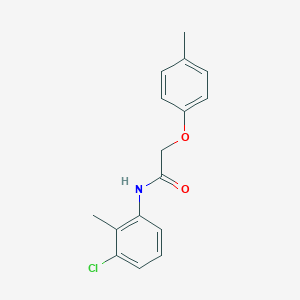
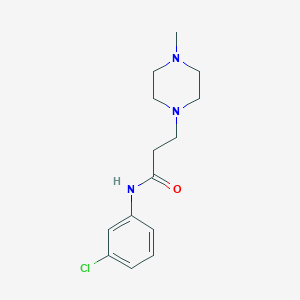
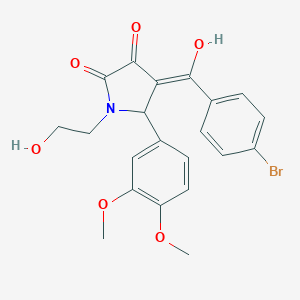


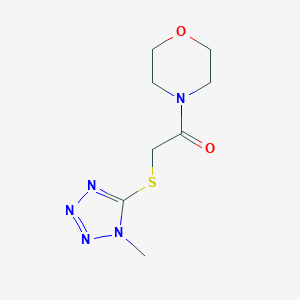






![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)